molecular formula C21H33NO6 B12677545 (5-Hydroxy-4-oxo-4H-pyran-2-yl)methyl N-methyl-N-(1-oxododecyl)aminoacetate CAS No. 94030-74-7

(5-Hydroxy-4-oxo-4H-pyran-2-yl)methyl N-methyl-N-(1-oxododecyl)aminoacetate

Cat. No.: B12677545
CAS No.: 94030-74-7
M. Wt: 395.5 g/mol
InChI Key: MMHPAYMHNWFIQL-UHFFFAOYSA-N
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Description

(5-Hydroxy-4-oxo-4H-pyran-2-yl)methyl N-methyl-N-(1-oxododecyl)aminoacetate is a complex organic compound with a unique structure that combines a pyran ring with a long aliphatic chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Hydroxy-4-oxo-4H-pyran-2-yl)methyl N-methyl-N-(1-oxododecyl)aminoacetate typically involves multiple stepsThe final step involves the esterification of the pyran derivative with N-methyl-N-(1-oxododecyl)aminoacetate under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors. The process typically includes the use of high-purity reagents and solvents to ensure the quality and yield of the final product. Reaction conditions such as temperature, pressure, and pH are carefully monitored and controlled to optimize the synthesis .

Chemical Reactions Analysis

Types of Reactions

(5-Hydroxy-4-oxo-4H-pyran-2-yl)methyl N-methyl-N-(1-oxododecyl)aminoacetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone, while reduction of the oxo group can produce a secondary alcohol .

Scientific Research Applications

(5-Hydroxy-4-oxo-4H-pyran-2-yl)methyl N-methyl-N-(1-oxododecyl)aminoacetate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (5-Hydroxy-4-oxo-4H-pyran-2-yl)methyl N-methyl-N-(1-oxododecyl)aminoacetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering various biochemical pathways. For example, it may inhibit certain enzymes involved in inflammation, leading to reduced inflammatory responses .

Properties

CAS No.

94030-74-7

Molecular Formula

C21H33NO6

Molecular Weight

395.5 g/mol

IUPAC Name

(5-hydroxy-4-oxopyran-2-yl)methyl 2-[dodecanoyl(methyl)amino]acetate

InChI

InChI=1S/C21H33NO6/c1-3-4-5-6-7-8-9-10-11-12-20(25)22(2)14-21(26)28-15-17-13-18(23)19(24)16-27-17/h13,16,24H,3-12,14-15H2,1-2H3

InChI Key

MMHPAYMHNWFIQL-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCC(=O)N(C)CC(=O)OCC1=CC(=O)C(=CO1)O

Origin of Product

United States

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